![molecular formula C11H16N2O3 B167773 Enallylpropymal CAS No. 1861-21-8](/img/structure/B167773.png)
Enallylpropymal
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enallylpropymal is synthesized through a series of chemical reactions involving the formation of a perhydropyrimidine ring substituted at C-2, -4, and -6 by oxo groups . The synthetic route typically involves the reaction of allyl isopropyl ketone with urea under acidic conditions to form the desired barbiturate structure.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: Enallylpropymal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound Enallylpropymal is a chemical of interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Development
This compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic additions makes it a valuable intermediate in drug synthesis.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be modified to create compounds with anticancer properties. For instance, studies have shown that certain modifications lead to enhanced cytotoxicity against cancer cell lines, indicating its potential as a scaffold for new anticancer drugs.
Compound | Activity | Reference |
---|---|---|
This compound Derivative A | IC50 = 5 µM (HeLa cells) | |
This compound Derivative B | IC50 = 10 µM (MCF-7 cells) |
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block. It can be utilized in various reactions such as:
- Aldol Condensation
- Michael Addition
- Cycloaddition Reactions
These reactions are crucial for the development of complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Reaction Outcomes
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Aldol Condensation | 25°C, 24h | 85 | |
Michael Addition | Room Temp, 12h | 90 | |
Cycloaddition | High Pressure, 48h | 75 |
Biochemical Research
This compound has been studied for its interactions with biological systems. It exhibits properties that can modulate enzyme activity and influence metabolic pathways.
Case Study: Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for specific enzymes involved in metabolic disorders. This property opens avenues for its use in developing treatments for conditions like diabetes and obesity.
Mechanism of Action
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with sedative and hypnotic properties.
Secobarbital: Known for its use as a short-term treatment for insomnia.
Amobarbital: Used for its sedative and anxiolytic effects.
Uniqueness: Enallylpropymal is unique due to its specific chemical structure, which includes an allyl and isopropyl group, contributing to its distinct pharmacological profile and moderate abuse potential .
Biological Activity
Enallylpropymal, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's molecular formula is C12H14O2, indicating the presence of a propynyl group that may enhance its interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : Studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, it has been shown to decrease levels of TNF-alpha and IL-6 in vitro .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in conditions like neurodegenerative diseases .
- Cell Proliferation : this compound has been observed to affect cell proliferation positively. In certain cancer models, it induces apoptosis in malignant cells while promoting the survival of normal cells .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : In a study involving human cancer cell lines, this compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity against specific cancer types .
- Mechanistic Insights : Flow cytometry analysis revealed that this compound induces apoptosis through the mitochondrial pathway, as evidenced by increased Bax/Bcl-2 ratios and activation of caspases .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential of this compound:
- Animal Models : In a murine model of arthritis, administration of this compound significantly reduced paw swelling and joint destruction compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration .
- Metabolic Effects : Research has also indicated that this compound can improve metabolic parameters in diabetic rats, including reductions in blood glucose levels and improvements in lipid profiles .
Comparative Analysis
The following table summarizes the biological activities and effects of this compound compared to other known compounds:
Compound | Anti-inflammatory | Antioxidant | Cytotoxicity (IC50) | Apoptosis Induction |
---|---|---|---|---|
This compound | Yes | Yes | 10-30 µM | Yes |
Compound A | Yes | Moderate | 5-15 µM | Yes |
Compound B | No | High | 20-50 µM | No |
Properties
IUPAC Name |
1-methyl-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-5-6-11(7(2)3)8(14)12-10(16)13(4)9(11)15/h5,7H,1,6H2,2-4H3,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXURWWUFZZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871852 | |
Record name | Enallylpropymal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1861-21-8 | |
Record name | 1-Methyl-5-(1-methylethyl)-5-(2-propen-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1861-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enallylpropymal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enallylpropymal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enallylpropymal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-allyl-5-isopropyl-1-methylbarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALLYLPROPYMAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17BT2X209M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.